1-Stearoyl-2-linoleoylphosphatidylcholin

Übersicht

Beschreibung

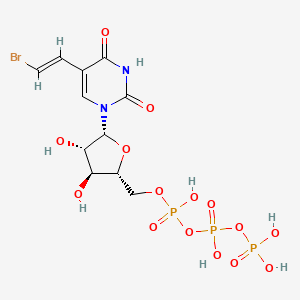

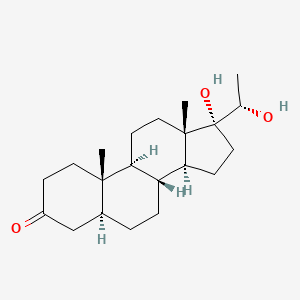

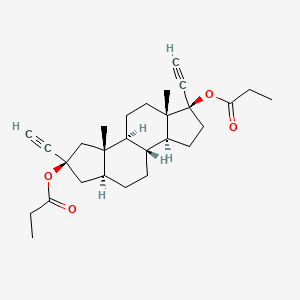

18:0-18:2 PC is a non-fragmented oxidized phosphotidylcholine. It is a component of low density lipoprotein (LDL), which is a polyunsaturated fatty acid.

18:0-18:2 phosphatidylcholine (PC) has a saturated fatty acid at the sn-1 position, unsaturated fatty acid at the sn-2 position and phosphate-containing polar group at the sn-3 position. PC is a zwitterionic phospholipid. PC is synthesized by Kennedy pathway from choline.

PC(18:0/18:2(9Z, 12Z)), also known as PC(18:0/18:2) or 18:0-18:2-PC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/18:2(9Z, 12Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/18:2(9Z, 12Z)) can be biosynthesized from CDP-choline and DG(18:0/18:2(9Z, 12Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/18:2(9Z, 12Z)) and L-serine can be converted into choline and PS(18:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PC(18:0/18:2(9Z, 12Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/18:2(9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/18:2(9Z, 12Z)) pathway.

1-octadecanoyl-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:2 in which the acyl groups positions 1 and 2 are specified as octadecanoyl and (9Z,12Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It derives from a linoleic acid and an octadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Forschung: Nachahmung von Pulmonalem Surfactant

1-Stearoyl-2-linoleoylphosphatidylcholin wird in der biomedizinischen Forschung aufgrund seiner Rolle als Bestandteil des pulmonalen Surfactants eingesetzt . Es kann die Funktion des natürlichen Surfactants nachahmen, die entscheidend für die Reduzierung der Oberflächenspannung in der Lunge ist und so einem Kollaps der Alveolen vorbeugt. Diese Anwendung ist besonders relevant bei der Erforschung von Atemwegserkrankungen und der Entwicklung von Behandlungen für Erkrankungen wie dem Atemnotsyndrom (RDS).

Pharmakologie: Liposomenbildung

In der Pharmakologie spielt dieses Phospholipid eine Schlüsselrolle bei der Bildung von Liposomen . Liposomen sind sphärische Vesikel, die Medikamente einschließen und so ihre Abgabe an bestimmte Stellen im Körper verbessern können. Diese Technologie ist entscheidend für die Entwicklung von gezielten Medikamenten-Abgabesystemen, die die Wirksamkeit verschiedener Medikamente potenziell verbessern und gleichzeitig die Nebenwirkungen reduzieren können.

Biochemie: Studien zur Membranstruktur

This compound spielt eine wichtige Rolle bei der Untersuchung eukaryotischer Membranstrukturen . Als Hauptglyzerophospholipid trägt es zur Integrität und Funktionalität von Zellmembranen bei. Forscher verwenden diese Verbindung, um die Membrandynamik und die Mechanismen membranassoziierter Prozesse zu verstehen.

Ernährung: Nahrungsergänzungsmittel

Diese Verbindung findet sich auch in Nahrungsergänzungsmitteln aufgrund ihres Phosphatidylcholin-Gehalts . Phosphatidylcholin ist eine Quelle für Cholin, ein essentieller Nährstoff, der verschiedene Körperfunktionen unterstützt, darunter die Lebergesundheit und die Gehirnentwicklung. Nahrungsergänzungsmittel, die this compound enthalten, können dazu beitragen, den Cholin-Spiegel im Körper aufrechtzuerhalten.

Kosmetik: Verbesserung der Hautbarriere

In der Kosmetikindustrie werden Phosphatidylcholin-Derivate, einschließlich this compound, aufgrund ihrer feuchtigkeitsspendenden und hautbarriere-verbessernden Eigenschaften eingesetzt . Sie werden in verschiedene Hautpflegeprodukte integriert, um die Hautfeuchtigkeit zu fördern und vor Umwelteinflüssen zu schützen.

Analytische Chemie: Biomarker-Analyse

This compound kann als Biomarker bei der Analyse von biologischen Proben dienen . Sein Vorkommen und seine Menge können Hinweise auf bestimmte physiologische Zustände oder Krankheiten geben, was es in der analytischen Chemie zu einer wertvollen Verbindung für diagnostische Zwecke macht.

Materialwissenschaften: Faserproduktion

Die Forschung hat die Verwendung von this compound bei der Herstellung von Fasern mit Widerstandsfähigkeit gegen respiratorische Viruserkrankungen untersucht . Diese Fasern enthalten exogenen pulmonalen Surfactant, der eine antivirale Rolle spielen kann, was möglicherweise zu innovativen Materialien führt, die zur öffentlichen Gesundheitssicherheit beitragen.

Wirkmechanismus

Action Environment:

Ah, the stage! Environmental factors matter. Temperature, pH, and lipid composition influence its effectiveness. Like a sensitive artist, it performs best under optimal conditions.

Remember, this compound’s role extends beyond textbooks—it’s part of our cellular ballet! 🌟

: Hui, S.-P., Taguchi, Y., Takeda, S., et al. (2012). Quantitative determination of phosphatidylcholine hydroperoxides during copper oxidation of LDL and HDL by liquid chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 403(7), 1831–1840. Link

: ChemicalBook. (2023). 1-stearoyl-2-linoleoylphosphatidylcholine. Link

: Depth Distribution of Spin-Labeled Liponitroxides within Lipid Bilayers. Link

: 1-stearoyl-2-linoleoylphosphatidylcholine. [Link](https://www

Biochemische Analyse

Biochemical Properties

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is involved in several biochemical reactions, primarily related to membrane dynamics and signaling. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, releasing linoleic acid and lysophosphatidylcholine. This interaction is crucial for the production of signaling molecules and the modulation of membrane fluidity .

Cellular Effects

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine influences various cellular processes. It affects cell signaling pathways by serving as a precursor for bioactive lipids, such as arachidonic acid, which is involved in the production of eicosanoids. These signaling molecules play a role in inflammation and other cellular responses. Additionally, this compound impacts gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in lipid metabolism .

Molecular Mechanism

At the molecular level, 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine exerts its effects through binding interactions with specific proteins and enzymes. For example, it binds to and activates protein kinase C, which is involved in various cellular signaling pathways. This activation leads to changes in gene expression and enzyme activity, influencing cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Over time, it may undergo oxidation, leading to the formation of oxidized phospholipids, which have different biological activities. Long-term studies have shown that these oxidized products can affect cellular function and viability .

Dosage Effects in Animal Models

The effects of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine vary with different dosages in animal models. At low doses, it may enhance membrane fluidity and signaling, while at high doses, it can lead to toxicity and adverse effects. Studies have shown that excessive amounts of this compound can disrupt cellular homeostasis and induce oxidative stress, leading to cell damage and inflammation .

Metabolic Pathways

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is involved in several metabolic pathways. It is a substrate for enzymes such as phospholipase A2 and lysophosphatidylcholine acyltransferase, which are involved in the remodeling of phospholipids. These pathways are essential for maintaining membrane integrity and producing signaling molecules. The compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes in lipid metabolism .

Transport and Distribution

Within cells and tissues, 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is transported and distributed by specific transporters and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream or taken up by cells via receptor-mediated endocytosis. The localization and accumulation of this compound are influenced by its interactions with membrane proteins and lipid-binding domains .

Subcellular Localization

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria. Its activity and function are affected by post-translational modifications and targeting signals that direct it to specific organelles. These modifications can influence its role in membrane dynamics, signaling, and metabolism .

Eigenschaften

IUPAC Name |

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORFDCPQKJHEBF-VPUSDGANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230503 | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27098-24-4 | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27098-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-linoleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027098244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1232705.png)

![(E)-2-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1232706.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[3-(carbamoylamino)prop-1-ynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-N-prop-2-enyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1232711.png)

![(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone](/img/structure/B1232720.png)